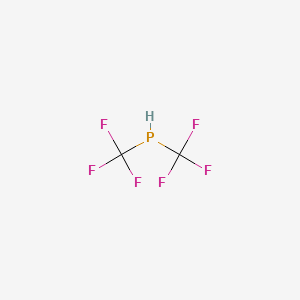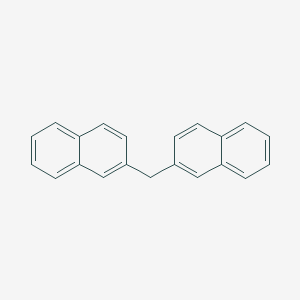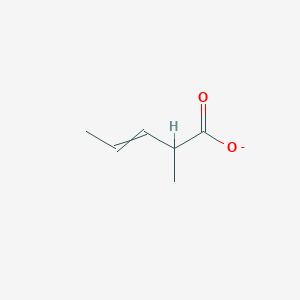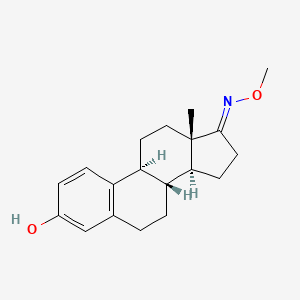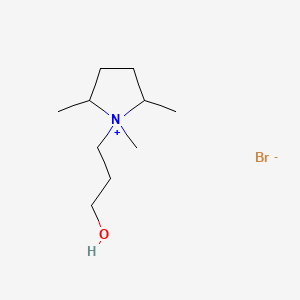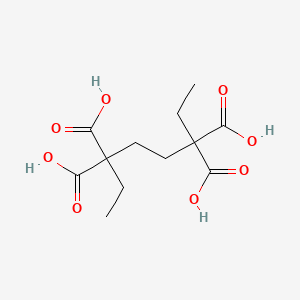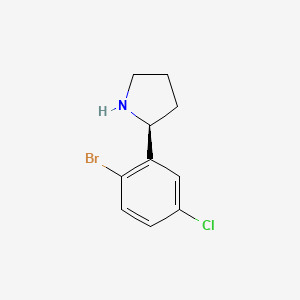
1,1-Difluoroheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoroheptane is an organofluorine compound with the molecular formula C₇H₁₄F₂ It is a derivative of heptane, where two hydrogen atoms on the first carbon are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoroheptane can be synthesized through the fluorination of heptane derivatives. One common method involves the reaction of 1-heptanol with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction Reactions: Reduction of this compound can lead to the formation of heptane or partially fluorinated heptane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution: Formation of heptane derivatives with different functional groups.
Oxidation: Production of fluorinated alcohols or ketones.
Reduction: Formation of heptane or partially fluorinated heptane derivatives.
Scientific Research Applications
1,1-Difluoroheptane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their chemical stability and reactivity.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of fluorinated drugs with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, surfactants, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1-difluoroheptane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s ability to form strong bonds with other molecules, influencing various biochemical pathways. In biological systems, it may interact with enzymes, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A smaller fluorinated hydrocarbon with similar chemical properties but different applications.
1,1-Difluoropropane: Another fluorinated hydrocarbon with a shorter carbon chain.
1,1-Difluorobutane: A fluorinated hydrocarbon with a four-carbon chain.
Uniqueness of 1,1-Difluoroheptane
This compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter fluorinated hydrocarbons
Properties
CAS No. |
407-96-5 |
|---|---|
Molecular Formula |
C7H14F2 |
Molecular Weight |
136.18 g/mol |
IUPAC Name |
1,1-difluoroheptane |
InChI |
InChI=1S/C7H14F2/c1-2-3-4-5-6-7(8)9/h7H,2-6H2,1H3 |
InChI Key |
GMAOOXCCDVIMBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


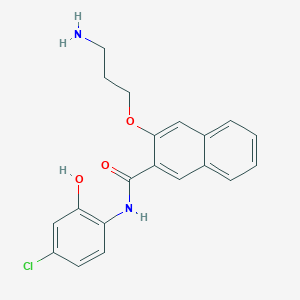
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
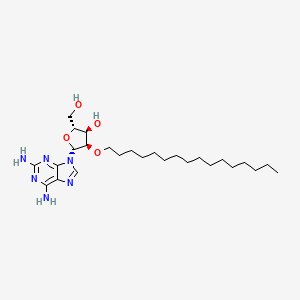
![5-[5-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid](/img/structure/B14747963.png)
